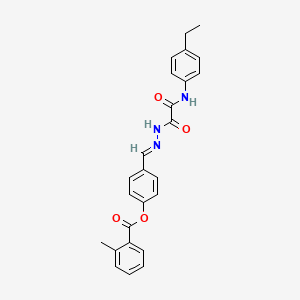

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate

Beschreibung

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate (CAS: 764653-13-6) is a hydrazone derivative featuring a 2-methylbenzoate ester group and a 4-ethylphenyl-substituted oxoacetyl hydrazone moiety. Its molecular formula is C24H20FN3O4 (molecular weight: 433.43 g/mol) . The compound is structurally characterized by:

- Hydrazone linkage: Imine (-NH-N=C-) group connecting the 4-ethylphenylamino-oxoacetyl unit to the phenyl ring.

- Ester group: 2-Methylbenzoate ester, which modulates lipophilicity and reactivity.

Synthetic routes typically involve condensation reactions between hydrazonoyl halides and thiosemicarbazides or hydrazine derivatives under mild conditions (ethanol, triethylamine) .

Eigenschaften

CAS-Nummer |

765278-36-2 |

|---|---|

Molekularformel |

C25H23N3O4 |

Molekulargewicht |

429.5 g/mol |

IUPAC-Name |

[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |

InChI |

InChI=1S/C25H23N3O4/c1-3-18-8-12-20(13-9-18)27-23(29)24(30)28-26-16-19-10-14-21(15-11-19)32-25(31)22-7-5-4-6-17(22)2/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+ |

InChI-Schlüssel |

UPTLIFZHPLBVFX-WGOQTCKBSA-N |

Isomerische SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |

Kanonische SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Derivaten führt.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, bei denen Substituenten wie Halogene oder Nitrogruppen unter Verwendung von Reagenzien wie Brom oder Salpetersäure eingeführt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Brom in Essigsäure für die Bromierung.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oxiden und Chinonen.

Reduktion: Bildung von Hydrazinderivaten.

Substitution: Bildung von halogenierten oder nitrierten Derivaten.

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Formation of oxides and quinones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann mit Enzymen und Proteinen interagieren, was zur Hemmung oder Aktivierung verschiedener biochemischer Prozesse führt. So kann beispielsweise seine Hydrazon-Funktionalität kovalente Bindungen mit aktiven Zentren von Enzymen bilden, wodurch deren Aktivität moduliert wird. Darüber hinaus können die aromatischen Ringe an π-π-Wechselwirkungen mit anderen aromatischen Systemen beteiligt sein, wodurch die molekulare Erkennung und Bindung beeinflusst werden.

Wirkmechanismus

The mechanism of action of 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its hydrazone functionality can form covalent bonds with enzyme active sites, thereby modulating their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of hydrazone-based esters with variations in substituents on the phenyl rings and ester groups. Key analogues include:

Physicochemical Properties

- Solubility : The 2-methylbenzoate ester shows moderate solubility in DMSO (25 mg/mL), while furan-2-carboxylate analogues exhibit higher aqueous solubility (up to 50 mg/mL) .

- Stability : Methoxy and ethoxy substituents on the ester group (e.g., 4-methoxybenzoate) enhance thermal stability (decomposition >200°C) compared to halogenated variants (decomposition ~150°C) .

Electronic and Steric Effects

Biologische Aktivität

The compound 4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate is a hydrazone derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 440.49 g/mol. The structure includes an ethylphenyl group, a hydrazone linkage, and a benzoate moiety, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that hydrazone derivatives often exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that hydrazone compounds possess significant antimicrobial properties against various bacterial strains.

- COX Inhibition : Some derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various hydrazone derivatives found that compounds similar to This compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae. The results are summarized in Table 1.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Compound A | MRSA | 85.76 |

| Compound B | E. coli | 90.34 |

| Compound C | K. pneumoniae | 78.45 |

COX Inhibition Studies

In vitro studies have assessed the COX inhibitory potential of hydrazone derivatives. The results indicated that certain derivatives exhibit strong selectivity for COX-2 over COX-1, making them promising candidates for anti-inflammatory drug development.

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Indomethacin | 0.039 | 0.1 | 0.39 |

| Compound A | 9.14 | 0.10 | 91.4 |

| Compound B | 13.20 | 0.31 | 42.58 |

Case Studies

- Case Study on Antibacterial Efficacy : A recent study focused on the antibacterial properties of hydrazone derivatives similar to our compound showed that modifications in the phenyl ring significantly enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells.

- Case Study on Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of similar compounds by demonstrating their ability to reduce edema in animal models when administered at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.